2,3,6-Trichlorophenyl acetate
Overview
Description
2,3,6-Trichlorophenyl acetate is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of phenol, where three chlorine atoms are substituted at the 2, 3, and 6 positions of the phenyl ring, and an acetate group is attached to the phenol. This compound is known for its applications in various chemical reactions and industrial processes.
Biochemical Analysis
Biochemical Properties
It is known that chlorinated phenols can interact with various enzymes and proteins, potentially altering their function . The nature of these interactions is largely dependent on the specific structure of the chlorinated phenol and the biomolecules it interacts with.
Molecular Mechanism
It is known that chlorinated phenols can bind to various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trichlorophenyl acetate typically involves the esterification of 2,3,6-trichlorophenol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The general reaction can be represented as follows:
[ \text{2,3,6-Trichlorophenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichlorophenyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,3,6-trichlorophenol and acetic acid.
Substitution Reactions: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: 2,3,6-Trichlorophenol and acetic acid.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenyl derivatives.
Scientific Research Applications
2,3,6-Trichlorophenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving nucleophilic aromatic substitution reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,6-Trichlorophenyl acetate involves its interaction with various molecular targets. The acetate group can undergo hydrolysis to release 2,3,6-trichlorophenol, which can then interact with enzymes or receptors in biological systems. The chlorine atoms on the phenyl ring can also participate in substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2,4,6-Trichlorophenyl acetate: Similar structure but with chlorine atoms at different positions.
2,3,5-Trichlorophenyl acetate: Another isomer with chlorine atoms at the 2, 3, and 5 positions.
2,4,5-Trichlorophenyl acetate: Chlorine atoms at the 2, 4, and 5 positions.
Comparison: 2,3,6-Trichlorophenyl acetate is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interactions in chemical reactions. Compared to other isomers, it may exhibit different rates of hydrolysis, substitution, and oxidation reactions, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(2,3,6-trichlorophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-4(12)13-8-6(10)3-2-5(9)7(8)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXCFOKFBOFURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210958 | |
Record name | Phenol, 2,3,6-trichloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61925-87-9 | |
Record name | Phenol, 2,3,6-trichloro-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061925879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,3,6-trichloro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30210958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.